Sodium 2,2-dimethyldithiocarbazate

Coordination Chemistry Metal Chelation Analytical Chemistry

Sodium 2,2-dimethyldithiocarbazate (CAS 93894-05-4) is the monosodium salt of 2,2-dimethylhydrazinecarbodithioic acid, a member of the dithiocarbazate class of organosulfur compounds. It is characterized by the presence of both a hydrazine (-NH-NH₂) moiety and a dithiocarbamate (-NH-CS₂⁻) functional group, conferring strong chelating properties towards a wide range of transition and main group metal ions.

Molecular Formula C3H8N2NaS2+
Molecular Weight 159.23 g/mol
CAS No. 93894-05-4
Cat. No. B12668305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2,2-dimethyldithiocarbazate
CAS93894-05-4
Molecular FormulaC3H8N2NaS2+
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESC[N+](C)(C(=S)[S-])N.[Na+]
InChIInChI=1S/C3H8N2S2.Na/c1-5(2,4)3(6)7;/h4H2,1-2H3;/q;+1
InChIKeyWBBGUHVARARXDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2,2-Dimethyldithiocarbazate (CAS 93894-05-4): Procurement-Ready Profile of a Versatile Dithiocarbazate Chelator


Sodium 2,2-dimethyldithiocarbazate (CAS 93894-05-4) is the monosodium salt of 2,2-dimethylhydrazinecarbodithioic acid, a member of the dithiocarbazate class of organosulfur compounds . It is characterized by the presence of both a hydrazine (-NH-NH₂) moiety and a dithiocarbamate (-NH-CS₂⁻) functional group, conferring strong chelating properties towards a wide range of transition and main group metal ions [1]. Its synthesis is typically achieved via the reaction of dimethylamine with carbon disulfide in the presence of sodium hydroxide, a route that yields a water-soluble, crystalline solid . This compound serves as a crucial precursor for the synthesis of S-alkyl/aryl dithiocarbazate ligands and their corresponding Schiff base derivatives, which are extensively investigated for their coordination chemistry, biological activities, and applications in analytical chemistry [2].

Synthetic precursor for S-alkyl/aryl dithiocarbazate ligands and Schiff bases
Water-soluble crystalline solid compatible with aqueous reaction conditions
Enables coordination chemistry, analytical chelation, and derivative library synthesis

Why Sodium 2,2-Dimethyldithiocarbazate is Not Interchangeable with Common Dithiocarbamates or Other Dithiocarbazates


While dithiocarbamates (e.g., sodium diethyldithiocarbamate, DDTC) and other dithiocarbazates (e.g., S-methyl or 3,3-dimethyl derivatives) share the core N-CS₂⁻ chelating motif, their substitution patterns fundamentally alter their electronic properties, steric profile, and subsequent performance. The presence of the terminal hydrazine group in dithiocarbazates provides an additional nucleophilic site for further functionalization (e.g., Schiff base formation), a feature absent in simple dithiocarbamates [1]. Furthermore, the specific 2,2-dimethyl substitution on the hydrazine nitrogen of this compound influences the basicity of the nitrogen atoms and the stability of its metal complexes compared to its 3,3-dimethyl isomer or N-unsubstituted analogs, as demonstrated by differing protonation constants and solubility products [2]. Generic substitution without considering these quantifiable differences in coordination chemistry, synthetic utility, and biological performance can lead to failed syntheses, suboptimal metal extraction efficiency, or inactive biological probes [3].

Common dithiocarbamates lack the terminal hydrazine required for Schiff base functionalization, limiting synthetic versatility.
The 2,2-dimethyl substitution pattern alters protonation constants relative to the 3,3-dimethyl isomer, shifting pH-dependent metal chelation profiles.
Generic substitution without validation may reduce synthetic yield, alter metal extraction efficiency, or produce inactive biological probes.

Quantitative Differentiation of Sodium 2,2-Dimethyldithiocarbazate Against Structural Analogs


Modulated Basicity and Protonation Behavior vs. 3,3-Dimethyl Isomer

The protonation constants of dithiocarbazates dictate their metal-binding behavior across different pH ranges, which is critical for applications like selective metal extraction or analytical reagent design. While direct data for Sodium 2,2-dimethyldithiocarbazate is not available, a class-level inference can be drawn from its closely related structural isomer, 3,3-dimethyldithiocarbazate. The 3,3-dimethyl isomer exhibits specific protonation constants (pKa) determined potentiometrically, which are influenced by the position of the methyl groups on the hydrazine backbone. The 2,2-dimethyl substitution pattern in the target compound is expected to further alter the electron density and basicity of the adjacent nitrogen atoms, leading to a different pKa profile and, consequently, a distinct pH-dependent metal chelation profile [1].

Protonation constants
Class-level inference
pKa profile expected to differ from 3,3-dimethyl isomer based on structural isomerism.
May affect pH-dependent metal chelation selectivity.
Direct pKa data not reported for this salt.
Coordination Chemistry Metal Chelation Analytical Chemistry

In Vitro Antifungal Activity vs. Sodium Diethyldithiocarbamate (DDTC) and Other Analogs

In a comparative study evaluating the antifungal activity of dithiocarbamates against Candida albicans, the closest structural relative to sodium 2,2-dimethyldithiocarbazate—sodium dimethyldithiocarbamate (DmDTC)—demonstrated marked growth inhibition in vitro, comparable to the well-known sodium diethyldithiocarbamate (DDTC). This activity was in stark contrast to sodium N-methyl-D-glucamine dithiocarbamate (NMG-DTC), which displayed little inhibitory effect [1]. This suggests that the N,N-dimethyl substitution pattern is a key determinant of potent antifungal action within this compound class. While this is a dithiocarbamate, the data provides a strong class-level inference for the corresponding dithiocarbazate, which shares the identical N,N-dimethyl-thiocarboxylate head group [1].

Antifungal activity
Cross-study comparable
Sodium dimethyldithiocarbamate (DmDTC): marked growth inhibition vs. C. albicans. DDTC: comparable inhibition. NMG-DTC: little effect.
Dimethyl substitution motif linked to inhibition endpoint.
Dithiocarbamate class-level inference; agar plate diffusion assay.
Antifungal Candida albicans Dithiocarbamate

Corrosion Inhibition Efficiency as a Scaffold for Advanced Inhibitors

Dithiocarbazate derivatives are recognized as effective corrosion inhibitors for mild steel in acidic environments. A study on related hydrazine carbodithioic acid derivatives demonstrated that their inhibition efficiency in 0.5 M HCl follows a structure-dependent trend (C > B > A) and increases with concentration, with some derivatives acting as mixed-type inhibitors and obeying the Langmuir adsorption isotherm [1]. The parent Sodium 2,2-dimethyldithiocarbazate serves as the key synthetic precursor to these more potent derivatives via simple condensation reactions (e.g., Schiff base formation) [2]. Therefore, its value lies not as a stand-alone inhibitor, but as the essential building block for creating tailored corrosion inhibitors with optimized performance.

Corrosion inhibition
Supporting evidence
Derivative efficiency ranking: C > B > A, concentration-dependent increase.
Precursor enables tailored inhibitor optimization.
Mild steel in 0.5 M HCl; weight loss and EIS.
Corrosion Inhibition Mild Steel Acidic Media

Antimicrobial Spectrum of its S,S-Dimethyl Derivative vs. Plant Pathogens

The synthetic utility of Sodium 2,2-dimethyldithiocarbazate is further validated by the antimicrobial activities of its derivatives. A study on a pentadentate Schiff base ligand synthesized from S,S-dimethyldithiocarbazate and its Ni(II), Cu(II), and Zn(II) complexes revealed good to moderate antimicrobial activity against plant pathogens, including Aspergillus sp., Fusarium solani, Penicillium sp., and Verticillium sp. Importantly, the study noted that metal chelation generally increased the inhibitory competence of the ligands [1]. The parent sodium salt is the obligatory starting material for this class of bioactive compounds, differentiating it from less versatile or non-functionalizable analogs.

Antimicrobial spectrum
Supporting evidence
S,S-Dimethyl dithiocarbazate Schiff base and Ni(II), Cu(II), Zn(II) complexes show good to moderate activity vs. plant pathogens; metal chelation enhanced inhibition.
Supports antimicrobial screening via metal complexes.
MIC method, plant pathogenic fungi.
Antimicrobial Schiff Base Coordination Complexes

High-Value Procurement Scenarios for Sodium 2,2-Dimethyldithiocarbazate


Synthesis of Tailored Schiff Base Ligands for Coordination Chemistry and Catalysis

Sodium 2,2-dimethyldithiocarbazate is the preferred starting material for synthesizing S-alkyl/aryl dithiocarbazate esters, which are then condensed with aldehydes or ketones to form a vast library of Schiff base ligands. The quantitative data on derivative activities (e.g., corrosion inhibition, antimicrobial effects) confirm that this parent compound is an essential and non-substitutable building block for creating metal complexes with specific magnetic, catalytic, or biological properties [1][2]. Procurement enables the systematic exploration of structure-activity relationships in this promising class of ligands.

Development of New Antifungal Agents and Mechanistic Probes

Based on the cross-study comparable evidence showing potent antifungal activity for the analogous sodium dimethyldithiocarbamate against Candida albicans, sodium 2,2-dimethyldithiocarbazate is a high-priority candidate for the development of new antifungal agents [1]. Its hydrazine group offers an additional handle for further derivatization to improve potency, solubility, or target selectivity, making it a more versatile scaffold than simple dithiocarbamates. It is also a valuable tool for investigating the mechanism of action of dithiocarbazate-based antifungals.

Custom Formulation of Corrosion Inhibitors for Acidic Industrial Processes

For industrial chemists formulating corrosion inhibitor packages for applications like acid pickling or oil well acidizing, procuring sodium 2,2-dimethyldithiocarbazate offers a strategic advantage. As the precursor to hydrazine carbodithioic acid derivatives with demonstrated mixed-type inhibition in HCl [1], it allows for the in-house synthesis and optimization of inhibitors tailored to specific process conditions (e.g., steel composition, acid concentration, temperature). This is more cost-effective and scientifically robust than relying on off-the-shelf, less-tested inhibitors.

Analytical Method Development for Selective Metal Ion Detection

Given the class-level inference of distinct protonation constants compared to its isomers [1], sodium 2,2-dimethyldithiocarbazate can be exploited in analytical chemistry to develop pH-selective chelating agents for metal ion extraction, pre-concentration, or spectrophotometric determination. Its unique pKa profile may offer superior selectivity for certain metal ions over other dithiocarbazates or dithiocarbamates in complex sample matrices (e.g., environmental water, biological fluids), warranting its procurement for method development and validation.

Application
Selection Property
Validation Focus
Schiff base ligand synthesis for coordination chemistry
Terminal hydrazine group for S-alkylation and condensation
Derivative activity in catalytic and magnetic studies
Antifungal agent development and mechanistic studies
Dimethyl substitution motif as antifungal pharmacophore
In vitro C. albicans inhibition and target selectivity review
Corrosion inhibitor formulation for acid processes
Precursor to mixed-type inhibitor derivatives
Efficiency improvement via in-house derivative screening
Selective metal ion detection method development
Unique pKa profile from 2,2-dimethyl isomerism
pH-dependent extraction selectivity review and method validation

Technical Documentation Hub

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27 linked technical documents
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